1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane

Description

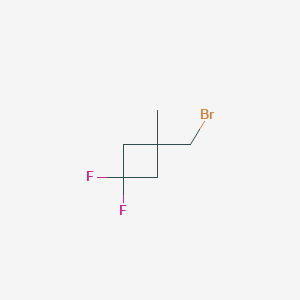

1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane (C₆H₈BrF₂) is a cyclobutane derivative featuring a bromomethyl group, a methyl group, and two fluorine atoms at the 3,3-positions. The cyclobutane ring introduces inherent ring strain (~110 kJ/mol), which enhances its reactivity in ring-opening or substitution reactions. Bromine acts as a strong leaving group, making this compound valuable in nucleophilic substitutions, while fluorine atoms contribute to electron-withdrawing effects and metabolic stability .

Properties

IUPAC Name |

1-(bromomethyl)-3,3-difluoro-1-methylcyclobutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrF2/c1-5(4-7)2-6(8,9)3-5/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDBGFAOHXMLFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)(F)F)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137688-19-6 | |

| Record name | 1-(bromomethyl)-3,3-difluoro-1-methylcyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane typically involves the bromination of 3,3-difluoro-1-methylcyclobutane. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide in the presence of a radical initiator like azobisisobutyronitrile. The reaction conditions usually involve heating the mixture to a temperature range of 60-80°C to facilitate the formation of the bromomethyl group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of corresponding substituted products.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation: The bromomethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium cyanide in aqueous or alcoholic solution.

Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide.

Oxidation: Potassium permanganate in acidic or neutral medium, chromium trioxide in acetic acid.

Major Products:

Nucleophilic Substitution: Hydroxymethyl, cyanomethyl, or aminomethyl derivatives.

Elimination Reactions: Alkenes such as 3,3-difluoro-1-methylcyclobutene.

Oxidation: 3,3-difluoro-1-methylcyclobutanecarboxylic acid or 3,3-difluoro-1-methylcyclobutanecarbaldehyde.

Scientific Research Applications

Organic Synthesis

The compound serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new synthetic pathways.

Table 1: Synthetic Applications

| Application Area | Description |

|---|---|

| Building Block | Used in the synthesis of pharmaceuticals and agrochemicals. |

| Reaction Intermediate | Acts as an intermediate in multi-step synthesis processes. |

| Functionalization | Enables the introduction of functional groups into larger molecular frameworks. |

Medicinal Chemistry

In medicinal chemistry, 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane is being studied for its potential as a pharmaceutical precursor . Its reactivity can be harnessed to develop new drugs targeting specific biological pathways.

Case Study: Anticancer Research

Recent studies have investigated the compound's potential in anticancer drug development. For instance, its ability to form covalent bonds with nucleophilic sites on proteins suggests it may modulate enzyme activity, which is crucial in cancer therapy.

- Mechanism of Action : The bromomethyl group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of biologically active compounds.

Material Science

The compound also finds applications in material science, particularly in developing novel materials with unique properties. Its fluorinated structure contributes to enhanced chemical stability and potential use in high-performance materials.

Table 2: Material Science Applications

| Application Area | Description |

|---|---|

| Polymer Synthesis | Used as a monomer or cross-linking agent in polymer chemistry. |

| Coatings | Potential application in protective coatings due to its stability. |

| Advanced Materials | Investigated for use in composites and other advanced material formulations. |

Emerging research indicates that this compound may act as a biochemical probe for studying enzyme mechanisms and protein interactions. Its structural features allow for specific binding interactions that could lead to novel therapeutic agents.

Research Findings

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3,3-difluoro-1-methylcyclobutane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making the compound a versatile intermediate in various chemical reactions. The presence of fluorine atoms enhances the compound’s stability and reactivity, influencing its interaction with molecular targets and pathways.

Comparison with Similar Compounds

Structural Analogues with Substituted Cyclobutane Rings

Key Differences :

- Leaving Group Strength : Bromine in the target compound offers higher reactivity in SN2 reactions compared to chlorine in 3-(Chloromethyl)-1,1-difluorocyclobutane.

- Functional Groups : The methylsulfanyl group in the sulfur-containing analogue increases polarity and enables participation in redox reactions, unlike the target compound.

Linear vs. Cyclic Brominated Alkanes

| Compound Name | Molecular Formula | Structure | Boiling Point (°C) | Ring Strain |

|---|---|---|---|---|

| 1-Bromo-3-methylbutane | C₅H₁₁Br | Linear alkane | 120–122 | None |

| Target Compound | C₆H₈BrF₂ | Cyclobutane | ~85–90 (estimated) | High (~110 kJ/mol) |

Key Differences :

Fluorinated Aromatic Bromomethyl Compounds

Key Differences :

- Electron Effects : Aromatic fluorine in 1-(Bromomethyl)-2,4-difluorobenzene directs electrophilic substitution, whereas the target compound’s aliphatic fluorine stabilizes adjacent carbocations.

- Ring Type : The benzene ring lacks strain, reducing reactivity compared to the strained cyclobutane system.

Research Implications

The target compound’s combination of bromine, fluorine, and ring strain makes it unique in medicinal chemistry (e.g., fluorinated drug candidates) and materials science (high-performance polymers). Future studies should explore its pharmacokinetic profile and catalytic applications.

Q & A

Q. Troubleshooting Workflow :

Verify catalyst activity with control reactions.

Analyze intermediates via LC-MS.

Screen solvents/bases combinatorially .

What computational approaches are used to predict the biological activity of derivatives synthesized from this compound?

- Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., kinases) to assess steric compatibility .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- QSAR Models : Correlate substituent effects (e.g., fluorine position) with IC₅₀ values in enzyme assays .

Example : DFT predicts bromomethyl’s electrophilicity enhances covalent binding to cysteine residues in protease targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.